5-Fluoro-2-(indolin-1-yl)aniline
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Overview
Description
5-Fluoro-2-(indolin-1-yl)aniline is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and biologically active compounds
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other indole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, indole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents . Additionally, this compound is used in the study of receptor proteins and their interactions, which is crucial for understanding various biological processes .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways and targets involved.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 5-Fluoro-2-(indolin-1-yl)aniline can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . This method is efficient and yields a high purity product.
Chemical Reactions Analysis
5-Fluoro-2-(indolin-1-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron hydrides for reduction and sulfuric acid for catalysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxindoles, while reduction can yield dihydroindole derivatives .
Comparison with Similar Compounds
5-Fluoro-2-(indolin-1-yl)aniline can be compared with other similar indole derivatives, such as 2,3-dihydroindoles and indolinylmethyl sulfonamides . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, indolinylmethyl sulfonamides have shown strong affinity for receptor proteins in wheat, while 2,3-dihydroindoles are known for their neuroprotective and antioxidant properties . The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDATFKLQLDJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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